

In-depth Technical Guide: Physicochemical Properties of Antimycobacterial Agents

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Compound of Interest

Compound Name: Antimycobacterial agent-8

Cat. No.: B15564846

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Disclaimer: The specific compound "**Antimycobacterial agent-8**" is not an identifiable substance in publicly accessible scientific literature. It is likely a placeholder or internal designation. Therefore, to fulfill the detailed requirements of this request for a technical guide, the well-characterized, first-line antituberculosis drug, Isoniazid, will be used as a representative example. This guide is structured to serve as a template for the analysis and presentation of data for a novel drug candidate.

Introduction to Isoniazid

Isoniazid (isonicotinic acid hydrazide) is a synthetic antimicrobial agent that has been a cornerstone in the treatment of tuberculosis for decades. It is highly effective against actively replicating *Mycobacterium tuberculosis*. A comprehensive understanding of its physicochemical properties is fundamental to its clinical efficacy, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation development.

Quantitative Physicochemical Data

The key physicochemical parameters for Isoniazid are summarized in the table below. These properties are critical for predicting the drug's behavior in biological systems and for designing effective drug delivery systems.

Property	Value
Molecular Weight	137.14 g/mol
Molecular Formula	C ₆ H ₇ N ₃ O
Melting Point	171.4 °C
Boiling Point	Decomposes
Water Solubility	140 g/L at 25 °C
logP (Octanol-Water)	-0.7
pKa	1.8 (pyridinium ion), 3.5 (hydrazide), 10.8 (hydrazide)
Physical State	White crystalline solid

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation of physicochemical data. The following sections describe standard methodologies for determining the key properties of antituberculosis agents like Isoniazid.

Determination of Aqueous Solubility

Method: Shake-Flask Method (OECD Guideline 105)

Procedure:

- An excess amount of the solid Isoniazid is added to a known volume of distilled water in a sealed flask.
- The flask is agitated in a constant temperature water bath (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- The resulting suspension is filtered through a 0.22 µm filter to remove undissolved solid.
- The concentration of Isoniazid in the clear filtrate is then determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection

(HPLC-UV).

- The experiment is performed in triplicate to ensure accuracy.

Determination of Lipophilicity (logP)

Method: Shake-Flask Method

Procedure:

- A pre-saturated solution of n-octanol and water is prepared by mixing the two solvents and allowing the phases to separate.
- A known amount of Isoniazid is dissolved in the aqueous phase.
- A known volume of this aqueous solution is then mixed with an equal volume of the n-octanol phase in a sealed container.
- The mixture is agitated for a set period to allow for the partitioning of Isoniazid between the two phases until equilibrium is reached.
- The mixture is then centrifuged to ensure complete separation of the two phases.
- The concentration of Isoniazid in each phase is determined by a suitable analytical method (e.g., HPLC-UV).
- The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Determination of pKa

Method: Potentiometric Titration

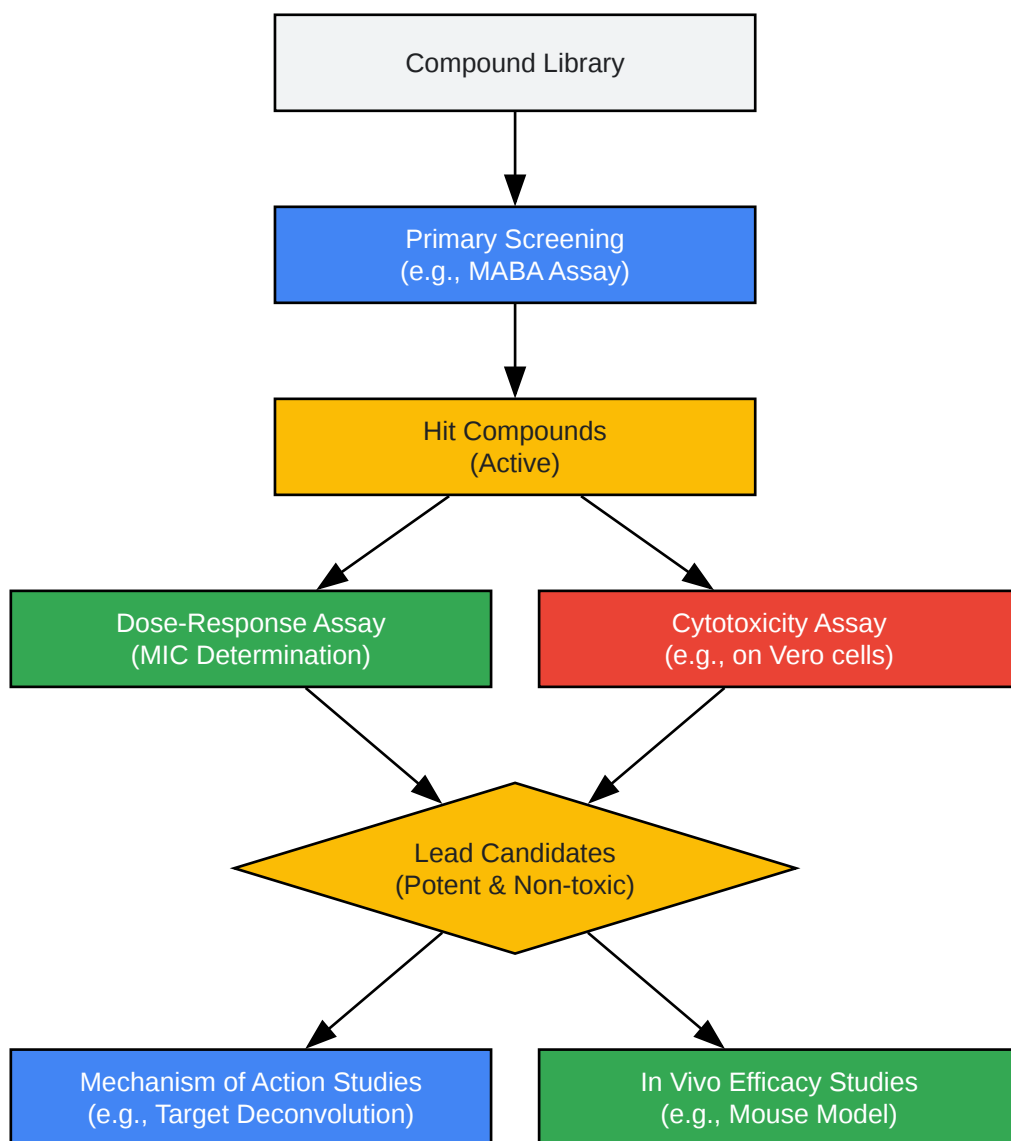
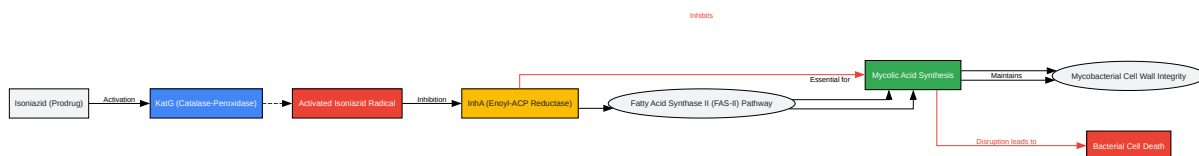
Procedure:

- A solution of Isoniazid of known concentration is prepared in water.
- The solution is placed in a thermostatted vessel, and a calibrated pH electrode is immersed in it.

- A standardized solution of a strong acid (e.g., HCl) is incrementally added to the Isoniazid solution.
- The pH of the solution is recorded after each addition of the titrant.
- The titration is continued until the pH change becomes negligible.
- A titration curve (pH vs. volume of titrant) is plotted.
- The pKa values are determined from the inflection points of the titration curve. For multiple pKa values, computational software is often used to analyze the curve.

Mechanism of Action and Signaling Pathway

Isoniazid is a prodrug that requires activation by the mycobacterial enzyme catalase-peroxidase (KatG). The activated form of Isoniazid primarily inhibits the synthesis of mycolic acids, which are essential and unique components of the mycobacterial cell wall. This inhibition leads to the disruption of the cell wall integrity and ultimately bacterial cell death.



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